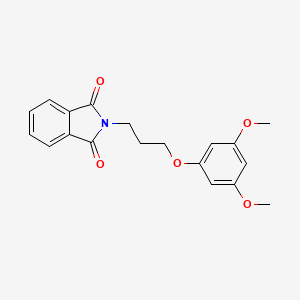

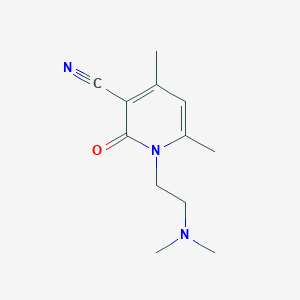

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

Overview

Description

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various pathways. One such pathway involves the direct C-H functionalization reaction of 1,4-dimethoxybenzene with N-hydroxyphthalimide . This reaction proceeds under mild conditions, using a commercially available manganese-based oxidizing agent for the generation of a phthalimide-N-oxyl radical .Molecular Structure Analysis

The molecular structure of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is complex, with multiple rings and variable structures . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione include a density of 1.3±0.1 g/cm3 and a boiling point of 517.5±40.0 °C at 760 mmHg .Scientific Research Applications

Crystal Structure and Biological Activity

- The compound has been a subject of study for its structural properties and potential biological activities. For example, derivatives of isoindoline-1,3-dione have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease. One study synthesized a related compound and found it to exert competitive inhibition on AChE with low acute toxicity, indicating potential for therapeutic application in neurodegenerative diseases (Andrade-Jorge et al., 2018).

Characterization Techniques

- Research has also focused on the characterization of isoindoline-1,3-dione derivatives using advanced spectroscopic techniques. One study detailed the identity confirmation of a derivative through 1D and 2D NMR spectroscopy, highlighting the significance of these techniques in elucidating the structure of complex organic compounds (Dioukhane et al., 2021).

Green Synthesis Approaches

- The eco-friendly synthesis of isoindoline-1,3-dione derivatives has been explored, with one study describing a method using water extract of onion peel ash. This approach emphasizes the development of greener catalytic systems for the synthesis of such compounds, avoiding harmful reagents and contributing to bio-waste management (Journal et al., 2019).

Molecular Docking and Antimicrobial Activity

- Isoindoline-1,3-dione derivatives have been synthesized and evaluated for antimicrobial activity, with studies suggesting their potential as effective agents against various microbial strains. Molecular docking studies have also been conducted to understand their mechanism of action at the molecular level, further underscoring their potential in medicinal chemistry (Sabastiyan & Suvaikin, 2012).

Future Directions

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of new approaches for the construction of C-C and C-heteroatom bonds is an urgent task in modern organic chemistry . Therefore, the future directions in the study of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione and similar compounds may involve the exploration of new synthetic pathways and their potential applications in medicine and biology .

properties

IUPAC Name |

2-[3-(3,5-dimethoxyphenoxy)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-13-10-14(24-2)12-15(11-13)25-9-5-8-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPQFYCLPSZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

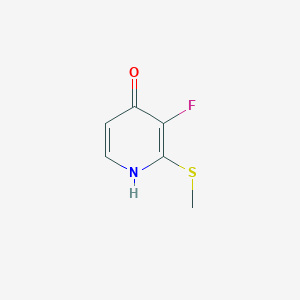

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)

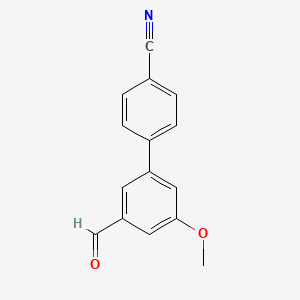

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)

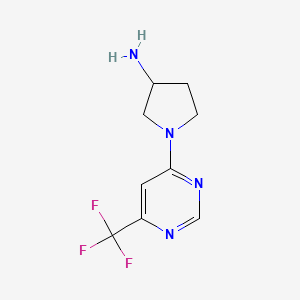

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)